6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride
CAS No.: 1955554-19-4
Cat. No.: VC7537449
Molecular Formula: C6H10ClN3OS
Molecular Weight: 207.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955554-19-4 |
|---|---|
| Molecular Formula | C6H10ClN3OS |
| Molecular Weight | 207.68 |
| IUPAC Name | 4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3OS.ClH/c1-11-6-8-4(3-7)2-5(10)9-6;/h2H,3,7H2,1H3,(H,8,9,10);1H |
| Standard InChI Key | ODOBJOFWNLOSSK-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=CC(=O)N1)CN.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 6-(aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride, reflects its substitution pattern. The pyrimidinone ring (a six-membered heterocycle with two nitrogen atoms and one ketone group) serves as the scaffold. Key features include:
-
Methylsulfanyl group (SMe) at position 2: This electron-donating group influences the ring’s electronic properties, potentially enhancing nucleophilic substitution reactivity at adjacent positions .
-
Aminomethyl group (CH2NH2) at position 6: The primary amine introduces a site for further functionalization, such as acetylation or conjugation with targeting moieties .
-
Hydrochloride salt: The protonation of the amine group improves aqueous solubility, a critical factor for bioavailability in drug development .
Structural analogs, such as 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, demonstrate the importance of substituent positioning on biological activity . Comparative analysis of molecular weights (e.g., 339.4 g/mol for the benzonitrile derivative vs. ~220 g/mol for the target compound) highlights the impact of functional groups on physicochemical properties.
Synthetic Pathways and Optimization
Chemoselective Alkylation Strategies
The synthesis of pyrimidinone derivatives often relies on chemoselective alkylation to install substituents at specific positions. In a study by ACS Omega (2022), direct O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines achieved yields of 70–98% under optimized conditions . Key parameters included:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| MeCN | Reflux | 1.0 | 90 |
| Me₂CO | Reflux | 0.5 | 89 |
These conditions could be adapted for synthesizing 6-(aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride by substituting the trihalomethyl group with an aminomethyl moiety. The methylsulfanyl group’s stability under reflux conditions supports its retention during functionalization.
Intermediate Functionalization
Introducing the aminomethyl group may involve reductive amination or nucleophilic substitution. For example, 2-amino-4-(methylaminomethyl)-1H-pyrimidin-6-one was synthesized via condensation of methylamine with a carbonyl precursor. Applying similar methodology, the target compound’s aminomethyl group could be installed using a protected amine intermediate, followed by hydrochloride salt formation.
Physicochemical and Spectroscopic Properties
The hydrochloride salt form confers a molecular weight of approximately 220–230 g/mol (estimated from analogs ). Key properties include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume